ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate is a complex organic compound that features a pyrrole ring, a piperidine ring, and an ester functional group
Mechanism of Action
Target of Action
Similar compounds have been found to targetDHFR and enoyl ACP reductase enzymes . These enzymes play crucial roles in cellular metabolism and growth, making them potential targets for therapeutic interventions.
Mode of Action
It has been observed that the compound can suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that the compound may interact with its targets to modulate cellular metabolism and energy production.
Biochemical Pathways
The compound appears to affect the biochemical pathways related to cell growth and energy metabolism . By suppressing cell growth and increasing glucose uptake and ATP production, the compound could potentially alter the balance of these pathways, leading to increased production of monoclonal antibodies.
Result of Action
The compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures . It also suppressed the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies . Therefore, the compound might also be used to control the level of the galactosylation for the N-linked glycans .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins. For instance, it has been found to inhibit enoyl ACP reductase and DHFR enzymes . These interactions play a crucial role in its antibacterial activity .
Cellular Effects
Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate has shown to influence cell function. In a study, it was found to improve monoclonal antibody production in Chinese hamster ovary cells . It increased both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Molecular Mechanism
The compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. The molecular docking investigation revealed binding interactions with both the dihydrofolate reductase and enoyl ACP reductase active sites .
Temporal Effects in Laboratory Settings
Its impact on cellular function, such as improving monoclonal antibody production, suggests potential long-term effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized by reacting 2,5-dimethylpyrrole with appropriate reagents.
Attachment of the Butanamido Group: The butanamido group is introduced through an amide bond formation reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Formation of the Piperidine Ring: The piperidine ring is synthesized separately and then coupled with the intermediate product from the previous step.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the amide or ester functional groups, potentially converting them to amines or alcohols, respectively.
Substitution: The compound can participate in substitution reactions, especially at the pyrrole ring, where electrophilic substitution is common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitro groups under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-dicarboxylic acid derivatives, while reduction could produce piperidine-1-carboxamides.
Scientific Research Applications
Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzaldehyde: This compound shares the pyrrole ring but differs in the presence of a benzaldehyde group instead of the piperidine and ester functionalities.
2,5-Dimethylpyrrole: A simpler compound that forms the core structure of the target compound.
Piperidine-1-carboxylate Derivatives: These compounds share the piperidine ring and ester group but may have different substituents.
Uniqueness
Ethyl 4-(4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamido)piperidine-1-carboxylate is unique due to its combination of a pyrrole ring, a piperidine ring, and an ester group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-[4-(2,5-dimethylpyrrol-1-yl)butanoylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-4-24-18(23)20-12-9-16(10-13-20)19-17(22)6-5-11-21-14(2)7-8-15(21)3/h7-8,16H,4-6,9-13H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNWFEAAXMLNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)CCCN2C(=CC=C2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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